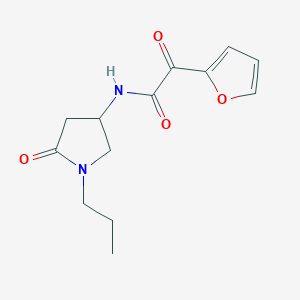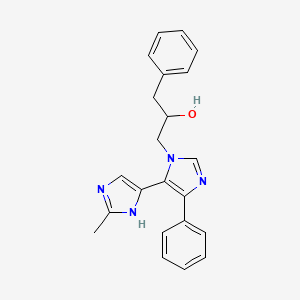
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Overview
Description
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a series of reactions involving the formation of an amide bond. This can be achieved by reacting the furan derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various products, depending on the reagents and conditions used.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Products can include furanones and other oxidized derivatives.
Reduction: Products include alcohols and reduced amides.
Substitution: Products include halogenated furans and nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings may play a role in binding to these targets, while the acetamide group could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide
- N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide
Uniqueness
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide is unique due to the presence of both a furan ring and a pyrrolidine ring in its structure. This combination of rings can impart unique chemical and biological properties, making it distinct from other similar compounds that may only contain one of these rings.
Properties
IUPAC Name |
2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-5-15-8-9(7-11(15)16)14-13(18)12(17)10-4-3-6-19-10/h3-4,6,9H,2,5,7-8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJJPSIQXXRUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzoyl-N-[2-(2-fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B3810108.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3810112.png)

![1-(4-ethylpiperazin-1-yl)-3-[3-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3810122.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B3810133.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)
![1-(2-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}phenyl)ethanone](/img/structure/B3810150.png)
![6-phenyl-N-[(1R*,2S*)-2-phenylcyclopropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810156.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B3810162.png)
![(2E)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-furyl)-N,2-dimethylprop-2-en-1-amine](/img/structure/B3810164.png)
![4-[4-(4-morpholinylmethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3810169.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)
![[(3S,4S)-3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3810180.png)
